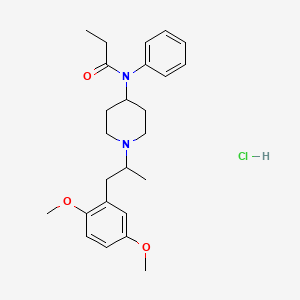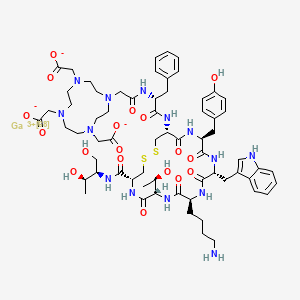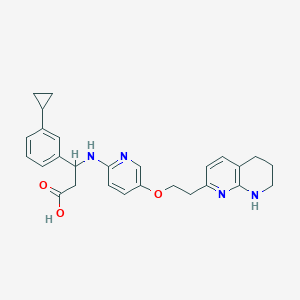![molecular formula C28H20N6O3 B10817606 1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)
1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC80734 est un composé organique synthétique connu pour son rôle d'inhibiteur de l'interleukine-18 (IL-18). Il perturbe la liaison de l'IL-18 humaine à la protéine de liaison à l'IL-18 du virus ectromelia (IL-18BP), inhibant ainsi la production d'interféron-gamma (IFN-γ) induite par l'IL-18 . Ce composé a des implications importantes en immunologie et en recherche sur l'inflammation.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de NSC80734 implique plusieurs étapes, généralement en commençant par la préparation de composés intermédiaires. Une voie courante comprend la réaction de l'isocyanate de 4-cyanophényle avec la 4-aminophénol pour former un intermédiaire, qui est ensuite mis à réagir avec la 4-(4-aminophénoxy)aniline pour donner NSC80734. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques comme le diméthylformamide (DMF) et des catalyseurs tels que la triéthylamine, à des températures contrôlées et sous atmosphère inerte pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de NSC80734 suit des voies synthétiques similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, en utilisant des réacteurs industriels et des systèmes de purification comme la cristallisation et la chromatographie. Le processus est conçu pour être évolutif et rentable tout en assurant la conformité aux réglementations en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions
NSC80734 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes cyano et urée. Il peut également participer à des liaisons hydrogène et à des interactions π-π, qui sont cruciales pour son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant NSC80734 comprennent les solvants organiques (par exemple, DMF, dichlorométhane), les bases (par exemple, la triéthylamine) et les catalyseurs (par exemple, le palladium sur carbone pour les réactions d'hydrogénation). Les conditions réactionnelles impliquent généralement des températures modérées (20-80°C) et des atmosphères inertes (par exemple, azote ou argon) pour éviter l'oxydation ou l'interférence de l'humidité.
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant NSC80734 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des nucléophiles peuvent donner divers dérivés substitués, qui peuvent avoir des activités ou des propriétés biologiques différentes.
Applications De Recherche Scientifique
NSC80734 a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de l'immunologie, de la biologie et de la médecine. Il est utilisé pour étudier le rôle de l'IL-18 dans les réponses immunitaires et l'inflammation, fournissant des informations sur les mécanismes de maladies telles que les maladies auto-immunes, les infections et le cancer . De plus, NSC80734 est utilisé dans la découverte et le développement de médicaments, servant de composé principal pour la conception de nouveaux inhibiteurs de l'IL-18 avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
NSC80734 exerce ses effets en se liant au site d'interaction sur l'IL-18 qui engage l'IL-18BP, agissant comme un mimétique de l'IL-18BP . Cette liaison empêche l'IL-18 d'interagir avec son récepteur, inhibant ainsi la cascade de signalisation en aval qui conduit à la production d'IFN-γ et d'autres cytokines pro-inflammatoires. Les cibles moléculaires et les voies impliquées comprennent le complexe du récepteur de l'IL-18 et les molécules de signalisation associées telles que MyD88 et NF-κB.
Mécanisme D'action
NSC80734 exerts its effects by binding to the interaction site on IL-18 that engages IL-18BP, acting as an IL-18BP mimetic . This binding prevents IL-18 from interacting with its receptor, thereby inhibiting the downstream signaling cascade that leads to the production of IFN-γ and other pro-inflammatory cytokines. The molecular targets and pathways involved include the IL-18 receptor complex and associated signaling molecules such as MyD88 and NF-κB.
Comparaison Avec Des Composés Similaires
Composés similaires
NSC114792: Un autre inhibiteur de l'IL-18 avec une structure chimique différente mais une activité biologique similaire.
SB-203580: Un inhibiteur de la p38 MAP kinase qui affecte indirectement la signalisation de l'IL-18 en modulant les voies en aval.
VX-765: Un inhibiteur de la caspase-1 qui réduit la production d'IL-18 en inhibant l'enzyme responsable de sa maturation.
Unicité de NSC80734
NSC80734 est unique dans son mécanisme d'action spécifique, perturbant directement l'interaction entre l'IL-18 et l'IL-18BP. Cette approche ciblée permet une modulation précise de l'activité de l'IL-18, ce qui en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles. Sa structure chimique distincte offre également des possibilités de modification et d'optimisation supplémentaires pour améliorer ses propriétés et son efficacité.
Propriétés
Formule moléculaire |
C28H20N6O3 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
1-(4-cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea |
InChI |
InChI=1S/C28H20N6O3/c29-17-19-1-5-21(6-2-19)31-27(35)33-23-9-13-25(14-10-23)37-26-15-11-24(12-16-26)34-28(36)32-22-7-3-20(18-30)4-8-22/h1-16H,(H2,31,33,35)(H2,32,34,36) |
Clé InChI |
NKTXGJQCHFJKQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


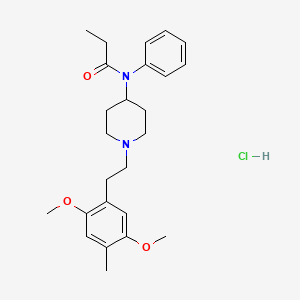

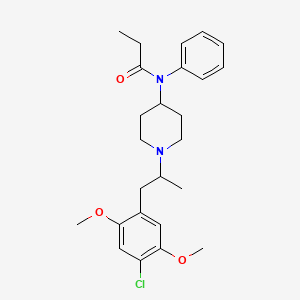
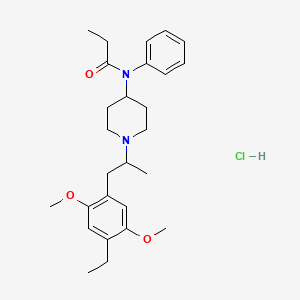
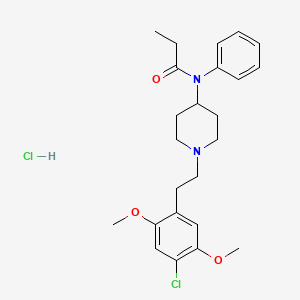
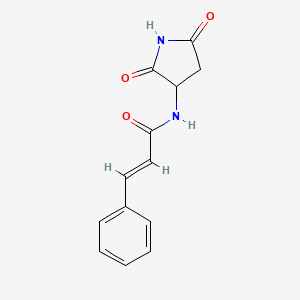
![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
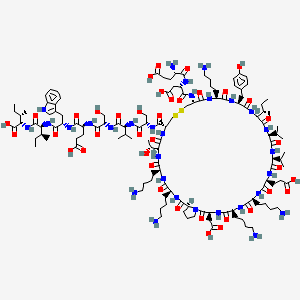
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
